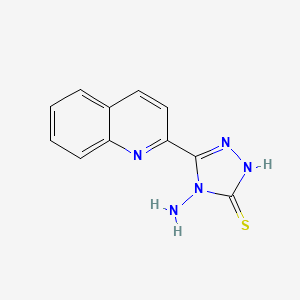

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUBIZGPHKHYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylquinoline with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This method yields the desired triazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Condensation with Aldehydes

The compound undergoes Schiff base formation when reacted with aldehydes under acidic conditions. This reaction modifies the 4-amino group to produce 4-((ethyl/aryl)idenamino)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives .

Example Reaction:

-

Reactants: this compound + aldehyde (e.g., 4-fluorobenzaldehyde, α-chloroethane acid)

-

Conditions: Acetic acid/acetic anhydride, reflux

-

Characterization:

Alkylation and Cyclocondensation

The thiol (-SH) group participates in alkylation reactions, forming S-substituted derivatives or fused heterocycles.

Reaction with 4-Chlorophenacyl Bromide

-

Conditions: Ethanol, reflux, 6–8 hours.

-

Mechanism: Nucleophilic substitution at sulfur followed by cyclization .

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | 4-Chlorophenacyl bromide | Triazolo[3,4-b] thiadiazine derivative | 62–89% |

Mannich Reaction

The compound undergoes aminoalkylation via the Mannich reaction to form derivatives with enhanced pharmacological profiles .

Example:

-

Reactants: Triazole-thiol + formaldehyde + secondary amine (e.g., morpholine).

-

Conditions: Ethanol, room temperature, 12 hours.

-

Product: 4-(Morpholinomethyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol .

Formation of Fused Heterocycles

Under strong acidic conditions, cyclization reactions yield fused systems:

Key Structural Features:

Biological Activity Correlations

Derivatives exhibit notable bioactivity, linked to structural modifications:

| Derivative Type | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| Schiff bases (arylidenamino) | Anti-TB (H37Rv strain) | 5.5 | Dihydrofolate reductase |

| Triazolothiadiazines | Antimicrobial (E. coli, S. aureus) | 2–8 | Bacterial cell wall |

Reaction Optimization Insights

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1,2,4-triazole derivatives, including 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, possess significant antimicrobial properties. These compounds have shown efficacy against a range of pathogens:

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit bacterial growth effectively. For example, certain synthesized hybrids exhibited minimum inhibitory concentrations (MIC) comparable to or more potent than established antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. It has shown activity against various fungal strains, indicating its potential as an antifungal agent .

Antitubercular Activity

Recent studies have highlighted the promising anti-tubercular properties of this compound. It has demonstrated effectiveness against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. In assays, the compound exhibited significant activity at concentrations as low as 5.5 µg/mL . This suggests its potential role in developing new treatments for tuberculosis.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design:

- Antimicrobial Agents : Given its demonstrated antibacterial and antifungal activities, this compound can be further explored as a lead structure for developing new antimicrobial drugs.

- Antitubercular Drugs : The compound's efficacy against M. tuberculosis positions it as a candidate for further development in anti-tuberculosis therapies.

- Cancer Research : Some derivatives of triazoles have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of structurally related compounds:

Key Research Findings

- Antioxidant Activity: Compounds with electron-donating groups (e.g., -NH2, -SH) like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibit superior radical scavenging compared to those with electron-withdrawing groups (e.g., -NO2, -CF3). AT’s DPPH IC50 (5.84 µg/mL) outperforms ascorbic acid in some assays .

- Antimicrobial Potential: Derivatives with halogenated aryl groups (e.g., 3-chlorophenyl) show significant inhibition of bacterial and fungal growth, with MIC values comparable to standard drugs like fluconazole .

- Photostabilization : Bis(triazole-thiol) derivatives with pyridyl substituents act as effective photostabilizers for polystyrene films, reducing degradation under UV exposure .

- Synthetic Versatility: The quinolin-2-yl analog demonstrates unique reactivity with aldehydes, forming stable Schiff bases that are structurally characterized by IR (C=N stretch ~1600 cm⁻¹) and NMR (N=CH proton at ~9.5 ppm) .

Limitations and Contrasts

- Bioactivity vs. Substituent Size : Bulky substituents (e.g., 4-fluorobenzylidene in thiophen-2-ylmethyl derivatives) reduce antiradical activity due to steric hindrance .

- Lipophilicity Trade-offs : While trifluoromethyl groups enhance membrane permeability, they may reduce solubility in aqueous systems, limiting pharmacokinetic performance .

- Electron-Withdrawing Groups : Nitro- or chloro-substituted derivatives often exhibit lower antioxidant activity but higher thermal stability, making them suitable for materials science .

Biological Activity

4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps starting from quinoline derivatives. The process typically includes the reaction of quinoline-2-carboxylic acid with hydrazine and thioketones to yield the triazole-thiol structure. Characterization of the synthesized compound is performed using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm the molecular structure and purity .

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant potential. Studies have shown that derivatives of triazole-thiols exhibit significant free radical scavenging abilities. For instance, in DPPH and ABTS assays, compounds similar to this compound demonstrated lower IC50 values compared to standard antioxidants like ascorbic acid. This suggests a strong capacity for neutralizing free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various synthesized triazole derivatives exhibit activity against a range of microorganisms, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

| Compound | Microorganism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 4-Amino derivatives | Escherichia coli | Significant |

| Triazole analogs | Candida albicans | Effective |

Cytotoxicity

Cytotoxicity studies have revealed that while some derivatives exhibit promising anticancer activity against various cancer cell lines (e.g., MDA-MB-231), they generally show low toxicity towards normal cells. This selectivity is vital for developing therapeutic agents with minimal side effects .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

- Cancer Treatment : A study demonstrated that certain triazole derivatives could inhibit cell proliferation in cancer cell lines by inducing apoptosis. The mechanism involved modulation of signaling pathways associated with cell survival and death .

- Anti-inflammatory Effects : Research has shown that compounds containing the triazole-thiol moiety can reduce inflammation in animal models through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Q & A

Q. What are the established synthetic routes for 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The synthesis typically involves four sequential reactions starting from quinoline-2-carboxylic acid (quinaldic acid). Key steps include:

- Hydrazide formation : Reaction of quinaldic acid with hydrazine hydrate to form 2-quinolinecarbohydrazide.

- Cyclization : Treatment with carbon disulfide and potassium hydroxide under reflux to generate the triazole-thione ring.

- Amination : Introduction of the amino group via nucleophilic substitution.

Intermediates are characterized using IR spectroscopy (to confirm thiol and NH₂ groups), ¹H NMR (to verify substitution patterns and aromatic protons), and elemental analysis (to validate purity) .

Q. How is the compound’s structure confirmed post-synthesis?

A combination of analytical methods is employed:

- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3300 cm⁻¹ (N-H stretch) confirm thiol and amino groups.

- ¹H NMR : Aromatic protons from the quinoline ring (δ 7.5–9.0 ppm) and triazole protons (δ 8.2–8.5 ppm) are diagnostic.

- Thin-layer chromatography (TLC) : Used to monitor reaction progress and purity.

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages to confirm molecular formula (e.g., C₁₁H₉N₅S) .

Advanced Research Questions

Q. What reaction conditions optimize the synthesis of Schiff base derivatives from this compound?

The compound reacts with aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde) under mild conditions:

- Solvent : Ethanol or methanol.

- Catalyst : Aqueous KOH or glacial acetic acid.

- Temperature : Reflux at 70–80°C for 4–6 hours.

The resulting 4-arylidenamino derivatives are purified via recrystallization and characterized by ¹³C NMR and mass spectrometry to confirm imine bond formation (C=N stretch at ~1600 cm⁻¹ in IR) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Contradictions often arise from:

- Variability in assay protocols : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., MCF-7 vs. HeLa).

- Structural modifications : Substituents on the triazole or quinoline moieties alter bioactivity.

Resolution strategies :

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADME analysis : Tools like SwissADME predict absorption (LogP < 5), blood-brain barrier permeability, and CYP450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., EGFR for anticancer activity).

- Toxicity prediction : ProTox-II assesses hepatotoxicity and mutagenicity risks .

Q. How can reaction yields be improved during scale-up synthesis?

Optimization parameters include:

- Catalyst loading : Reduced KOH concentrations (0.1–0.5 M) minimize side reactions.

- Solvent polarity : DMF increases solubility of intermediates but may require post-reaction dilution.

- Temperature control : Slow heating (1–2°C/min) prevents decomposition.

A comparative study showed 85% yield under optimized conditions vs. 60% in initial trials .

Methodological Guidance

7. Designing a structure-activity relationship (SAR) study:

- Variation points : Modify substituents on the triazole (e.g., alkyl vs. aryl) or quinoline (e.g., electron-withdrawing groups).

- Assays : Test against panels of microbial/cancer cell lines and compare with control compounds (e.g., fluconazole for antifungals).

- Data analysis : Use multivariate regression to link structural features (e.g., LogP, H-bond donors) to bioactivity .

8. Validating synthetic reproducibility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.